4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Overview
Description
The compound 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a fused heterocyclic molecule that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with a dione functionality, which is a common motif in various biologically active compounds.
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a sequential oxidative annulation followed by dehydrogenation and N-demethylation strategy. This method utilizes CeO2 catalysis for the oxidative annulation and DDQ for dehydrogenation and N-demethylation, resulting in a variety of fused tetrahydroisoquinolines and pyrrolo[3,4-c]quinoline-1,3-diones with good yields and excellent functional group tolerance . Another approach for synthesizing related pyrroloquinoline structures involves a catalyst-free synthesis from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition, which is an environmentally benign process .
Molecular Structure Analysis
The molecular structure of one of the synthesized pyrrolo[3,4-c]quinolines has been confirmed by single crystal X-ray diffraction (XRD). This technique has unambiguously established the solid-state structure of the compound, providing insights into its molecular conformation and crystal packing .
Chemical Reactions Analysis
Pyrroloquinoline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions to form quinoxaline derivatives and rhodium(II)-catalyzed carbenoid insertion into sp2 C–H bonds to yield dihydroquinoline dione derivatives . Additionally, reactions of 4-arylmethylenepyrrolidine-2,3-diones have been shown to synthesize pyrrolo[3,4-b]pyridines and -quinolines .
Physical and Chemical Properties Analysis
The photophysical properties of pyrrolo[3,4-c]quinoline-1,3-diones have been evaluated, with some derivatives exhibiting good fluorescence quantum yields, indicating their potential use in optical applications . The crystal structure analysis provides further details on the physical properties, such as conformation and intermolecular interactions . Moreover, the antifungal activity of related 1H-pyrrolo[3,2-g]quinoline-4,9-diones suggests that these compounds could serve as potent antifungal agents, highlighting their chemical properties' relevance to biological activity .
Scientific Research Applications
Combinatorial Synthesis
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been utilized in combinatorial chemistry for the synthesis of various heterocyclic compounds. For example, a study describes the combinatorial synthesis of pyrroloquinoline and pyrroloacridine derivatives using 1,3-dicarbonyl compounds including cyclohexane-1,3-dione, cyclopentane-1,3-dione, and 2H-indene-1,3-dione under catalyst-free conditions (Zhou et al., 2013).
Synthetic Strategies
Another study developed a synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones, involving sequential CeO2 catalyzed oxidative annulation followed by dehydrogenation and N-demethylation. This strategy provides a range of fused tetrahydroisoquinolines and pyrrolo[3,4-c]quinoline-1,3-diones in good yields, demonstrating the versatility of these compounds in synthetic chemistry (Sharma et al., 2018).
Photophysical Properties
The photophysical properties of synthesized pyrrolo[3,4-c]quinoline-1,3-diones have been evaluated, with some showing good fluorescence quantum yields. This highlights their potential application in materials science, particularly in the development of fluorescent materials (Sharma et al., 2018).
Anticonvulsant Activity
In pharmacology, certain derivatives of pyrrolo[3,4-b]quinoline, synthesized from pyrrolidine-2,4-dione (tetramic acid), have exhibited anticonvulsant activity. This suggests potential therapeutic applications of these compounds in the treatment of seizure disorders (Sorokina et al., 2007).
Antibacterial Activities
A study utilizing microwave-assisted cascade reactions for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria. This indicates their potential as lead compounds for developing new antibacterial agents (Xia et al., 2014).
Crystal Structure Analysis
Crystal structure analysis of derivatives of pyrrolo[3,4-c]quinoline-1,3(2H)-diones has provided insights into their molecular conformations, which is crucial for understanding their chemical behavior and interactions in various applications (Mathusalini et al., 2015).
Future Directions
properties
IUPAC Name |
4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYVWRCQYHNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346337 | |
Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
CAS RN |
27295-64-3 | |
Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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